1H-Naphtho[1,8-de][1,2,3]triazine 1H-Naphtho[1,8-de][1,2,3]triazine
Brand Name: Vulcanchem
CAS No.: 204-03-5
VCID: VC21306634
InChI: InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
SMILES: C1=CC2=C3C(=C1)NN=NC3=CC=C2
Molecular Formula: C10H7N3
Molecular Weight: 169.18 g/mol

1H-Naphtho[1,8-de][1,2,3]triazine

CAS No.: 204-03-5

Cat. No.: VC21306634

Molecular Formula: C10H7N3

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

1H-Naphtho[1,8-de][1,2,3]triazine - 204-03-5

Specification

CAS No. 204-03-5
Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
IUPAC Name 2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene
Standard InChI InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9/h1-6H,(H,11,12)
Standard InChI Key JTCCAXGPZWYNEQ-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)NN=NC3=CC=C2
Canonical SMILES C1=CC2=C3C(=C1)NN=NC3=CC=C2

Introduction

Chemical Structure and Basic Properties

1H-Naphtho[1,8-de] triazine is a tricyclic heterocyclic compound with a molecular formula of C10H7N3 and a molecular weight of 169.18 g/mol . The compound features a naphthalene scaffold fused with a triazine heterocycle, creating a unique molecular architecture that contributes to its chemical reactivity.

The chemical structure can be described using several notation systems:

  • IUPAC Name: 2,3,4-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5,7,9(13),10-hexaene

  • InChI: InChI=1S/C10H7N3/c1-3-7-4-2-6-9-10(7)8(5-1)11-13-12-9

  • SMILES Notation: C1=CC2=C3C(=C1)NN=NC3=CC=C2

Physical Properties

The compound exhibits distinct physical characteristics that inform its handling and application in chemical processes. Table 1 summarizes the key physical properties of 1H-Naphtho[1,8-de] triazine.

Table 1: Physical Properties of 1H-Naphtho[1,8-de] triazine

PropertyValueReference
Physical StateSolid-
Molecular Weight169.18 g/mol
Density1.38 g/cm³
Boiling Point351.9°C at 760 mmHg
Flash Point166.6°C
Exact Mass169.064
Polar Surface Area (PSA)41.57
LogP2.1111
Vapor Pressure3.99×10⁻⁵ mmHg at 25°C
Index of Refraction1.758

Synthesis and Chemical Reactivity

1H-Naphtho[1,8-de] triazine serves as an important starting material for various synthetic transformations. Its reactivity is primarily centered on the triazine ring, which can undergo ring-opening reactions under appropriate conditions.

Ring-Opening Reactions

One of the most significant reactions of 1H-Naphtho[1,8-de] triazine is the ring-opening process that leads to the formation of 8-halonaphthalene-1-carbonitriles. This transformation represents a key step in a convenient and high-yielding three-step synthesis methodology . The reaction involves the opening of the triazine ring upon treatment with the corresponding halides, providing access to functionalized naphthalene derivatives .

Applications in Heterocyclic Synthesis

The compound has been utilized in the synthesis of complex heterocyclic systems, including the novel 1,2,3,7-tetraazapyrene framework . This application demonstrates the potential of 1H-Naphtho[1,8-de] triazine as a building block for constructing larger polycyclic heterocyclic compounds.

The synthesis of 1,2,3,7-tetraazapyrene represents an innovative approach to developing new heterocyclic systems with potential applications in materials science and medicinal chemistry . The reaction typically employs polyphosphoric acid (PPA) as a condensation medium to facilitate the ring fusion process .

Applications in Organic Synthesis

1H-Naphtho[1,8-de] triazine demonstrates versatile applicability in organic synthesis, particularly in the preparation of complex nitrogen-containing heterocycles.

Synthesis of Pyrrole Derivatives

Research has shown that 1H-Naphtho[1,8-de] triazine can be incorporated into pyrrole-based structures, specifically in the development of 1-(4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)phenyl)-2-aryl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives . These compounds are typically synthesized through a multi-step process:

  • Formation of 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)aniline

  • Condensation with aromatic aldehydes to produce 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)-N-arylidene aniline

  • Further transformation to yield the target pyrrole derivatives

The resulting compounds exhibit distinctive spectroscopic characteristics, including specific IR absorption bands at 1720 cm⁻¹ (C=O of pyrrole ring), 3040-3058 cm⁻¹ (C-H of aromatic), 3450-3550 cm⁻¹ (OH), and 1660-1670 cm⁻¹ (CO of COOH) .

Synthesis of Dicarbonitrile Derivatives

The compound serves as a precursor for the synthesis of naphthalene-1,8-dicarbonitrile through a sequence involving:

  • Ring opening of 1H-naphtho[1,8-de] triazine with halides to form 8-bromonaphthalene-1-carbonitrile

  • Palladium-catalyzed cyanation of the aryl bromide to yield naphthalene-1,8-dicarbonitrile

The resulting dicarbonitrile derivatives display interesting crystallographic properties, adopting different polymorphic forms depending on the halogen substituent .

Structural Characterization

Spectroscopic Properties

The compound and its derivatives exhibit characteristic spectroscopic features that aid in their identification and structural confirmation. For derivatives such as 4-(1H-naphtho[1,8-de] triazin-1-ylsulfonyl)-N-arylidene aniline, the following spectroscopic data have been reported:

  • IR spectra: Absorption bands at 1630-1660 cm⁻¹ (C=N), 3030-3085 cm⁻¹ (C-H of aromatic), 1170-1150 cm⁻¹ and 1340-1335 cm⁻¹ (SO₂), and 2815-2850 cm⁻¹ (CH₃)

  • ¹H NMR: Signals at 7.30-8.20 ppm (multiplet, aromatic H), 8.43-8.80 ppm (singlet, N=CH)

  • ¹³C NMR: Signals at 163.2-115.6 ppm (aromatic carbons) and 160.3 ppm (N=CH)

1H-Naphtho[1,8-de] triazine is registered under various identification systems, facilitating its reference in scientific literature and chemical databases. Table 2 presents the key identifiers associated with this compound.

Table 2: Chemical Identifiers of 1H-Naphtho[1,8-de] triazine

Identifier TypeValueReference
CAS Registry Number204-03-5
PubChem CID279091
ChEMBL IDCHEMBL1721486
DSSTox Substance IDDTXSID50299301
Nikkaji NumberJ1.344.060C
NSC Number129264
WikidataQ82041603
InChIKeyJTCCAXGPZWYNEQ-UHFFFAOYSA-N
HS Code2933699090

Applications in Research

As a Building Block in Medicinal Chemistry

The unique structural features of 1H-Naphtho[1,8-de] triazine make it a valuable scaffold for developing compounds with potential biological activities. The nitrogen-rich triazine ring, when combined with the naphthalene system, creates a hybrid structure that can interact with various biological targets.

Research into pyrrole derivatives incorporating this compound has yielded products with promising properties for further investigation in medicinal chemistry applications . These derivatives were synthesized with yields ranging from 62-78%, demonstrating the practical utility of this approach .

In Materials Science

The ability of 1H-Naphtho[1,8-de] triazine to participate in the formation of extended aromatic systems, such as tetraazapyrenes , suggests potential applications in materials science. Compounds with extended π-conjugation often exhibit interesting electronic and photophysical properties, making them candidates for organic electronics, photovoltaics, and related fields.

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